molecular formula C12H11N3O3 B2645817 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 73225-32-8

3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B2645817
CAS RN: 73225-32-8
M. Wt: 245.238
InChI Key: CWGQHJUSQIRUNY-UHFFFAOYSA-N
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Description

Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole . The compound “3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde” belongs to this class.


Synthesis Analysis

The synthesis of similar compounds involves the Claisen–Schmidt condensation reaction of 4-acetylpyrazole derivatives with the corresponding aldehydes . The starting compound, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one, was obtained with good yields following a literature procedure . The first step involves the bromination of 1-ethylidene-2-(4-nitrophenyl)hydrazine .


Molecular Structure Analysis

The molecular structure of pyrazoles, including “3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde”, is influenced by tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part .


Chemical Reactions Analysis

The chemical potential of a compound reflects the relationship between its structure and reactivity . A comparatively higher chemical potential of a compound means a higher reactivity . Pyrazoles are known for their wide range of applications in major fields, including in the pharmaceutical industry .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Computational Chemistry and Molecular Modeling

properties

IUPAC Name

3,5-dimethyl-1-(4-nitrophenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-8-12(7-16)9(2)14(13-8)10-3-5-11(6-4-10)15(17)18/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGQHJUSQIRUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde

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